molecular formula C27H21N5O8 B1311861 Fmoc-His(DNP)-OH CAS No. 83999-94-4

Fmoc-His(DNP)-OH

Cat. No. B1311861
CAS RN: 83999-94-4
M. Wt: 543.5 g/mol
InChI Key: SADTWOVRWZDGHL-QHCPKHFHSA-N
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Description

Synthesis Analysis

The synthesis of “Fmoc-His(DNP)-OH” involves the use of Fmoc Solid Phase Peptide Synthesis (SPPS), a method that has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules . The SPPS method involves the use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation, and the cleavage process .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-His(DNP)-OH” include the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Scientific Research Applications

Enhanced Nanoassembly-Incorporated Antibacterial Composite Materials

The development of antibacterial and anti-inflammatory materials benefits from the use of Fmoc-decorated self-assembling building blocks. Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies, for instance, have shown promising antibacterial capabilities, highlighting the role of Fmoc-protected amino acids in creating enhanced composite materials for biomedical applications (Schnaider et al., 2019).

Synthesis and Peptide Assembly

Fmoc-His(DNP)-OH and its analogs play a crucial role in solid-phase peptide synthesis (SPPS), minimizing racemization and improving yield and purity of the peptides. This application underscores the importance of Fmoc-protected amino acids in peptide chemistry, offering a pathway to synthesize peptides with minimal side reactions (Mergler et al., 2001).

Drug Delivery and Hydrogel Formation

Fmoc-protected amino acids, including Fmoc-His(DNP)-OH, are instrumental in forming hydrogels, which serve as drug delivery vehicles and scaffolds for tissue engineering. These materials provide a biocompatible matrix for controlled drug release and cell growth, illustrating the compound's utility in creating functional biomaterials for medical applications (Tiwari et al., 2020).

Supramolecular Gels for Biomedical Applications

Fmoc-functionalized amino acids are used to develop supramolecular hydrogels with inherent biocompatible and biodegradable properties. These gels are explored for their antimicrobial activity, further demonstrating the versatility of Fmoc-protected amino acids in creating innovative materials for medical and pharmaceutical applications (Croitoriu et al., 2021).

Advanced Material Synthesis

The synthesis of amino acid-based hydrogels and nanomaterials underscores the role of Fmoc-protected amino acids in materials science. These compounds facilitate the formation of stable, functional materials with potential applications ranging from biomedical engineering to nanotechnology, highlighting the broad utility of Fmoc-His(DNP)-OH in scientific research (Roy & Banerjee, 2011).

Safety And Hazards

The safety data sheet for a similar compound, “Fmoc-His(Trt)-OH”, indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to use appropriate personal protective equipment when handling this compound .

Future Directions

The future directions for “Fmoc-His(DNP)-OH” could involve the construction or design of various new synthetic Fmoc-based low molecular weight organic gelators for several potential applications . The pH-controlled ambidextrous gelation of Fmoc-K (Fmoc) demonstrates the benefit of a second Fmoc moiety in inducing gelation in a low molecular weight gelator .

properties

IUPAC Name

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O8/c33-26(34)23(11-16-13-30(15-28-16)24-10-9-17(31(36)37)12-25(24)32(38)39)29-27(35)40-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,15,22-23H,11,14H2,(H,29,35)(H,33,34)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADTWOVRWZDGHL-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441946
Record name 1-(2,4-Dinitrophenyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-His(DNP)-OH

CAS RN

83999-94-4
Record name 1-(2,4-Dinitrophenyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Marchán, C Rodríguez‐Tanty… - European Journal of …, 2000 - Wiley Online Library
The synthesis of methionine‐containing peptide−oligonucleotide hybrids has been found to be best accomplished by a stepwise solid‐phase approach in which peptide assembly using …
C Somlai, W König, J Knolle - Liebigs Annalen der Chemie, 1992 - Wiley Online Library
The 56 amino acid containing GnRH‐associated peptide (GAP) may be prepared by a combination of fragment condensation and solid‐phase peptide synthesis (SPPS). The solution‐…
A Stavrakoudis, IN Demetropoulos, C Sakarellos… - Letters in Peptide …, 1997 - Springer
The design, synthesis and catalytic properties of a cyclic branched peptide carrier that possesses the catalytic triad residues of the serine proteases is reported. The synthesis of the …
Number of citations: 14 link.springer.com

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